4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine
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Overview
Description
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can impact a variety of pathways due to their broad spectrum of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have a variety of effects due to their broad spectrum of biological activities .
Preparation Methods
The synthesis of 4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it a convenient approach for obtaining the desired product.
Chemical Reactions Analysis
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials, including fluorescent dyes and sensors.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of oxadiazole-containing molecules on various biological pathways.
Comparison with Similar Compounds
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions, leading to distinct chemical properties and biological activities.
1,2,5-Oxadiazole: This isomer also has unique properties and applications, differing from the 1,2,4-oxadiazole ring in terms of reactivity and stability.
1,3,4-Oxadiazole: Known for its use in various pharmaceutical and industrial applications, this isomer has different hydrogen bond acceptor properties compared to 1,2,4-oxadiazole.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-12(5-7-16-8-6-12)11-14-10(15-17-11)9-3-1-2-4-9/h9H,1-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMDYWYXAJKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3(CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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